

"5H-indeno[1,2-c]pyridin-5-one chemical properties"

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Compound of Interest

Compound Name: *5H-indeno[1,2-c]pyridin-5-one*

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An In-Depth Technical Guide to the Chemical Properties of **5H-indeno[1,2-c]pyridin-5-one**

Introduction

The **5H-indeno[1,2-c]pyridin-5-one** scaffold represents a fascinating and vital class of nitrogen-containing heterocyclic compounds. As a rigid, planar system, this azafluorenone isomer possesses unique electronic and structural characteristics that make it a privileged core in medicinal chemistry and materials science. Its structure, featuring a pyridine ring fused to an indenone framework, provides multiple sites for chemical modification, enabling the fine-tuning of its physicochemical and biological properties. Derivatives of the broader indenopyridine class have shown significant promise as potent therapeutic agents, particularly in oncology, where they function as inhibitors of key enzymes like topoisomerase.[1][2][3]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and the structure-activity relationships that govern its applications. We will delve into its core chemical properties, established synthetic methodologies, reactivity profile, and its significant role as a pharmacophore in modern drug discovery.

Molecular Structure and Physicochemical Properties

The fundamental structure of **5H-indeno[1,2-c]pyridin-5-one** consists of a fused tricyclic system. The planarity of this scaffold is a key feature, as it minimizes conformational entropy, which can be advantageous for efficient binding to biological targets like enzyme active sites.[\[2\]](#) While extensive experimental data for the specific [1,2-c] isomer is less prevalent in the literature than for its more commonly studied [1,2-b] counterpart, its core properties can be reliably predicted and are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₇ NO	PubChem
Molecular Weight	181.19 g/mol	PubChem
IUPAC Name	5H-indeno[1,2-c]pyridin-5-one	IUPAC Naming Convention
Canonical SMILES	C1=CC=C2C(=C1)C(=O)C3=C2C=CN=C3	OEChem
Polar Surface Area	30 Å ²	Computed
LogP (Octanol/Water)	~2.5 - 3.0	Estimated

Spectroscopic Characterization

The structural elucidation of **5H-indeno[1,2-c]pyridin-5-one** and its derivatives relies on standard spectroscopic techniques:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The specific coupling patterns and chemical shifts would be diagnostic for the substitution pattern on both the benzene and pyridine rings.
- ¹³C NMR: The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) typically in the downfield region (δ > 180 ppm). Aromatic carbons will resonate between δ 120-150 ppm.
- IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1725 cm⁻¹. Additional bands in the 1500-1600 cm⁻¹ region would correspond to C=C and C=N aromatic stretching vibrations.

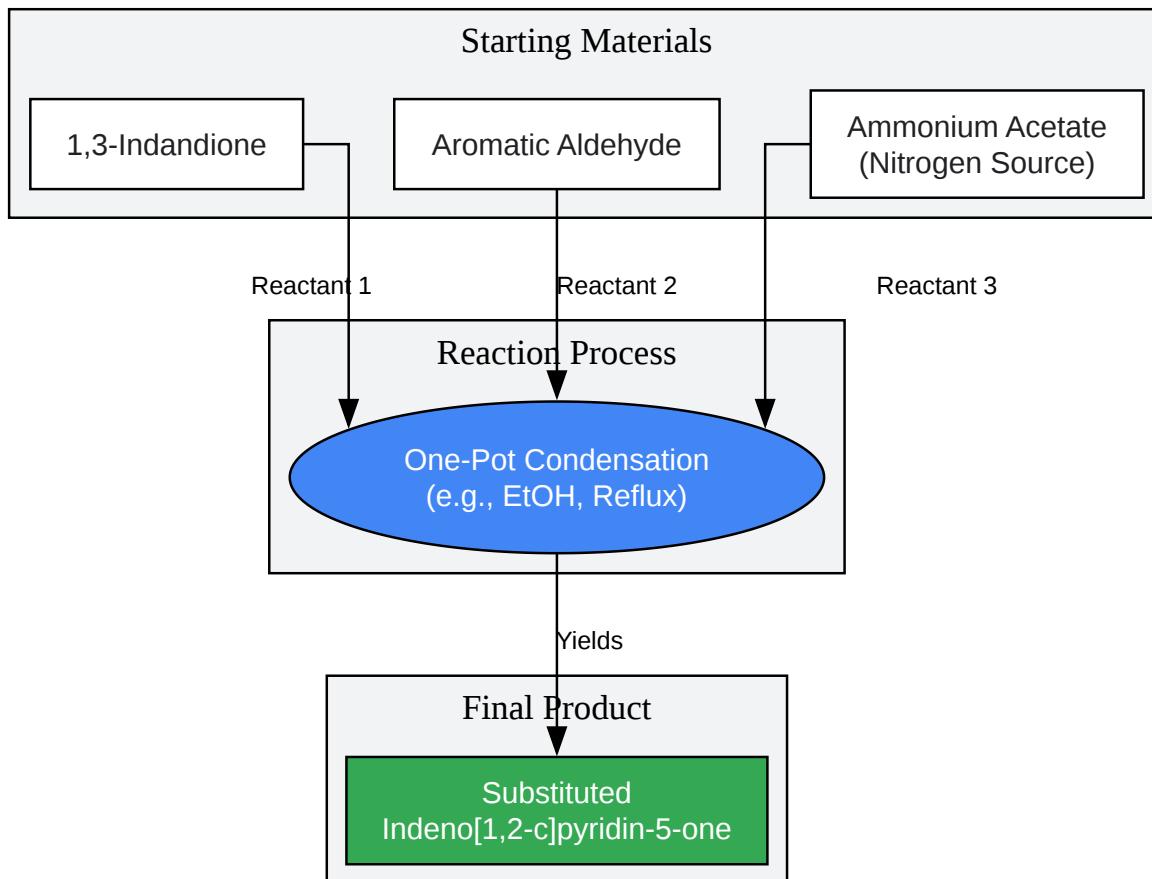
- Mass Spectrometry: The molecular ion peak (M^+) in the mass spectrum would confirm the molecular weight of the compound and its derivatives. Fragmentation patterns can provide further structural information.

Synthesis Methodologies: Multi-Component Reactions (MCRs)

The construction of the indenopyridine scaffold is efficiently achieved through multi-component reactions (MCRs), which offer significant advantages in terms of atom economy, procedural simplicity, and the ability to generate molecular diversity from simple precursors.^[4] A prevalent and effective strategy involves the one-pot condensation of an indanone derivative, an aldehyde, and a nitrogen source.

Workflow for a General Indenopyridine Synthesis

The following diagram illustrates a typical MCR pathway for synthesizing substituted indenopyridine cores, a strategy readily adaptable for the **5H-indeno[1,2-c]pyridin-5-one** framework.



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Caption: Generalized MCR workflow for indenopyridine synthesis.

Detailed Experimental Protocol (Representative)

This protocol describes a general, self-validating method for the synthesis of a substituted **5H-indeno[1,2-c]pyridin-5-one** derivative, adapted from established procedures for related isomers.^{[5][6]}

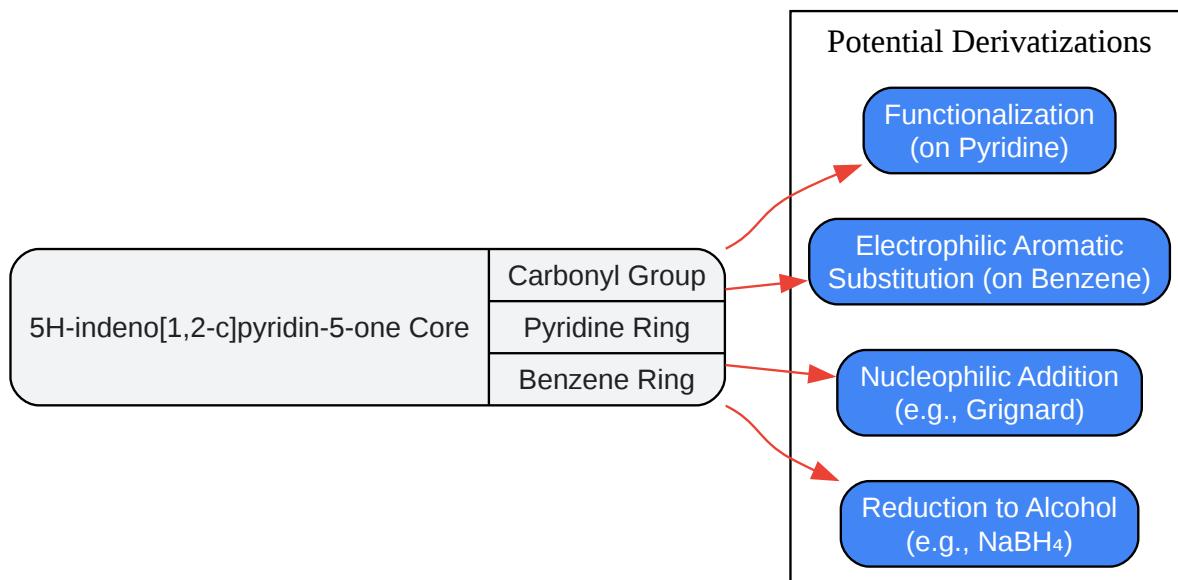
- Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 1,3-indandione (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and ammonium acetate (1.5 eq.) in absolute ethanol.
 - Causality: Ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and intermediates. Ammonium acetate acts as both the nitrogen source for the

pyridine ring and a mild catalyst.

- **Catalysis (Optional but Recommended):** Add a catalytic amount of a Lewis or Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid).
 - **Causality:** The acid catalyst protonates carbonyl groups, activating them towards nucleophilic attack and accelerating key steps like Knoevenagel condensation and cyclization.
- **Reaction Execution:** Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.
- **Purification:** Wash the collected solid with cold ethanol to remove residual impurities. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
- **Characterization:** Confirm the structure and purity of the final compound using NMR, IR, and Mass Spectrometry.

Chemical Reactivity and Derivatization

The reactivity of the **5H-indeno[1,2-c]pyridin-5-one** core is dictated by its constituent functional groups and the electronic interplay between them. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group influences the reactivity of the entire fused system.

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Caption: Key reactive sites and derivatization pathways.

- Reactions at the Carbonyl Group: The ketone at the 5-position is a primary site for nucleophilic attack. It can be readily reduced to the corresponding alcohol (5H-indeno[1,2-c]pyridin-5-ol) using reducing agents like sodium borohydride. It can also undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to introduce new carbon substituents.
- Substitution on the Benzene Ring: The benzene portion of the indenone system can undergo electrophilic aromatic substitution. The directing effects of the fused heterocyclic system will influence the position of substitution.
- Modification of the Pyridine Ring: The pyridine ring is generally electron-deficient and can be susceptible to nucleophilic aromatic substitution, particularly if leaving groups are present. The nitrogen atom can also be quaternized.

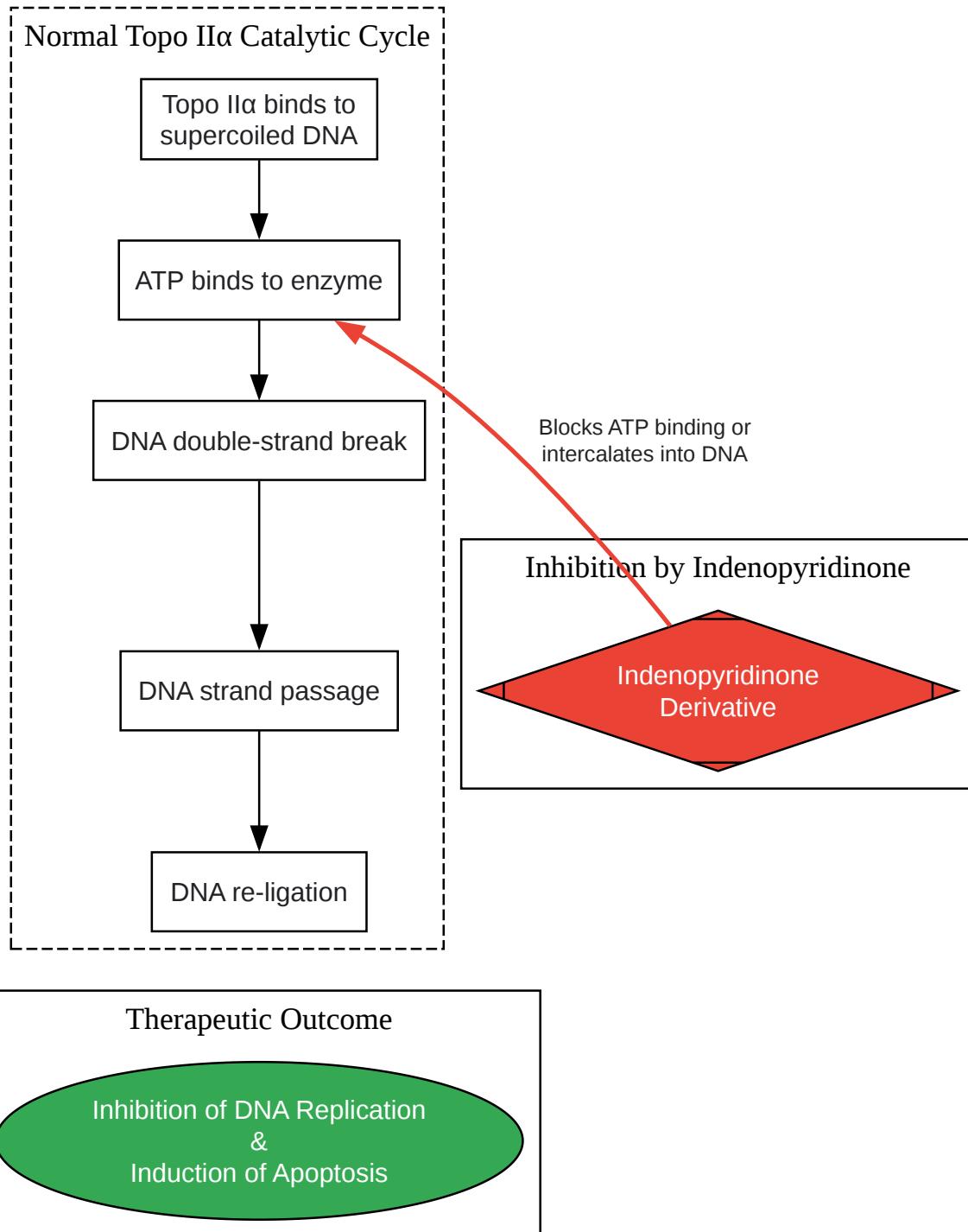
These derivatization strategies are crucial for developing structure-activity relationship (SAR) profiles in drug discovery, allowing researchers to systematically probe how different substituents impact biological activity.[\[1\]](#)[\[5\]](#)

Applications in Drug Development: Targeting Topoisomerase

The indenopyridine scaffold has garnered significant attention as a promising framework for the development of anticancer agents.[\[5\]](#) A primary mechanism of action for many of these compounds is the inhibition of DNA Topoisomerase II α (topo II α), an essential enzyme that manages DNA topology during replication and transcription.[\[1\]](#)

Mechanism of Action: Catalytic Inhibition of Topoisomerase II α

Unlike topoisomerase "poisons" that trap the enzyme-DNA complex and lead to double-strand breaks, many indenopyridine derivatives act as catalytic inhibitors.[\[3\]](#) They prevent the enzyme from performing its function without causing irreversible DNA damage, which is a potentially safer therapeutic strategy.[\[3\]](#) The planar indenopyridine core is well-suited to intercalate into the DNA minor groove or bind to the enzyme's ATP-binding site, disrupting its catalytic cycle.[\[1\]](#) [\[3\]](#)



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Caption: Inhibition of the Topo II α cycle by an indenopyridinone agent.

Structure-Activity Relationship (SAR) Insights

Studies on various indenopyridine series have revealed key structural features that govern their anticancer potency:

- Substitution at the 4-position: The presence of substituted phenyl rings at the 4-position of the pyridine ring is often critical for activity. Groups like methoxy and hydroxyl can significantly enhance potency.[5]
- Phenolic Groups: Hydroxyl groups, particularly on phenyl substituents, can form crucial hydrogen bonds with target enzymes or DNA, and are often explored for their impact on topo II α -selective inhibition and anti-proliferative activity.[1]
- Substitution on the Indene Nucleus: Adding electron-donating groups like methoxy groups to the indene ring has been shown to be decisive for achieving potent antiproliferative and antimetastatic effects in certain cancer cell lines.[5]

Conclusion

5H-indeno[1,2-c]pyridin-5-one is a heterocyclic scaffold of considerable importance. Its rigid, planar structure and multiple sites for chemical modification make it an ideal starting point for the design of novel bioactive molecules. Efficiently synthesized via multi-component reactions, its derivatives have demonstrated significant potential as anticancer agents through mechanisms such as the catalytic inhibition of topoisomerase II α . The continued exploration of its chemical space, guided by a deep understanding of its reactivity and structure-activity relationships, promises to yield new therapeutic agents and advanced materials. Future research will likely focus on developing more stereoselective and environmentally benign synthetic routes, as well as expanding the biological targets for this versatile and powerful molecular framework.

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